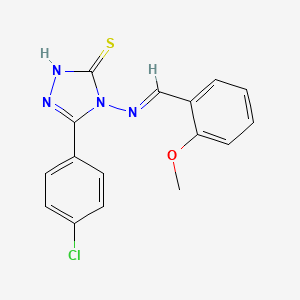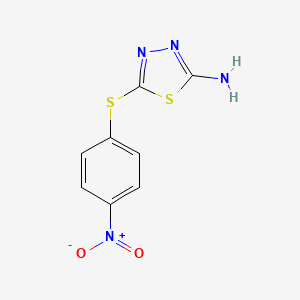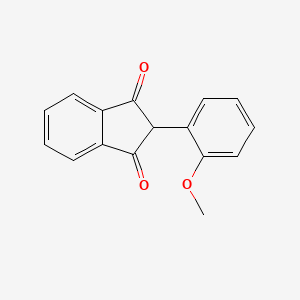![molecular formula C8H8N2O2S2 B12000525 {[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid CAS No. 13037-52-0](/img/structure/B12000525.png)
{[(Pyridin-2-yl)carbamothioyl]sulfanyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid is an organic compound with the molecular formula C8H8N2O2S2.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid typically involves the reaction of 2-aminopyridine with carbon disulfide, followed by the addition of chloroacetic acid. The reaction is carried out under basic conditions, often using sodium hydroxide or potassium hydroxide as the base. The reaction mixture is then heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of {[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction and metabolic pathways .
Comparación Con Compuestos Similares
Similar Compounds
- {[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)sulfanyl]acetic acid}
- {[(4-oxo-6-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]acetic acid}
- {[(2,6-dichlorophenyl)sulfanyl]acetic acid}
- {[(2-nitrophenyl)sulfanyl]acetic acid}
Uniqueness
{[(2-pyridinylamino)carbothioyl]sulfanyl}acetic acid is unique due to its specific combination of a pyridine ring and a thioamide group, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various research applications .
Propiedades
Número CAS |
13037-52-0 |
|---|---|
Fórmula molecular |
C8H8N2O2S2 |
Peso molecular |
228.3 g/mol |
Nombre IUPAC |
2-(pyridin-2-ylcarbamothioylsulfanyl)acetic acid |
InChI |
InChI=1S/C8H8N2O2S2/c11-7(12)5-14-8(13)10-6-3-1-2-4-9-6/h1-4H,5H2,(H,11,12)(H,9,10,13) |
Clave InChI |
AFAFUUWGMJHGTR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)NC(=S)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-3-(9H-carbazol-9-yl)propanehydrazide](/img/structure/B12000446.png)
![2-hydroxy-N-[(E)-[4-[(4-methylphenyl)methoxy]phenyl]methylideneamino]-2-phenylacetamide](/img/structure/B12000451.png)
![Bis[4-(bromomethyl)phenyl] sulfone](/img/structure/B12000457.png)

![Ethyl (2E)-2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B12000474.png)
![Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate](/img/structure/B12000477.png)
![5-(2,4-Dichlorophenyl)-4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000490.png)

![Methyl 2-{[(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)carbonyl]amino}benzoate](/img/structure/B12000501.png)
![1H-Benzimidazole, 2-[5-bromo-2-(2-methylpropoxy)phenyl]-](/img/structure/B12000506.png)




